

Comparison of Cytokinin Antibody Cross-Reactivity with Dihydrozeatin Riboside in Immunoassays

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Compound of Interest

Compound Name: *Dihydrozeatin riboside-d3*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various cytokinin antibodies with Dihydrozeatin riboside. The objective is to assist researchers in selecting the most appropriate antibody for their specific immunoassay needs, ensuring data accuracy and reliability.

Disclaimer: Specific quantitative experimental data on the cross-reactivity of cytokinin antibodies with **Dihydrozeatin riboside-d3** is not readily available in the reviewed scientific literature and technical datasheets. The following data pertains to the non-deuterated form, Dihydrozeatin riboside. While the cross-reactivity with the deuterated form is expected to be similar due to the identical core structure, this has not been experimentally verified in the available literature. Researchers should consider this when using **Dihydrozeatin riboside-d3** as an internal standard in immunoassays.

Quantitative Data on Antibody Cross-Reactivity

The specificity of an antibody is a critical factor in the accuracy of an immunoassay. The following table summarizes the cross-reactivity of several polyclonal and monoclonal antibodies with Dihydrozeatin riboside and other structurally related cytokinins. This data is compiled from various studies to provide a comparative overview.

| Antibody Specificity | Immunogen | Antibody Type | Cross-reactivity with Dihydrozeatin in Riboside (%) | Other Major Cross-reactants (%) | Reference |
|---|---------------------------------------|-------------------------|---|---|---|
| Anti-Dihydrozeatin riboside (anti-DHZR) | Dihydrozeatin riboside-BSA conjugate | Polyclonal (Rabbit) | 100 | Dihydrozeatin (86), trans-Zeatin riboside (5), trans-Zeatin (4), 2-iso-pentenyladenosine (4.5), 2-iso-pentenyladenine (3) | [1] |
| Anti-trans-Zeatin riboside (anti-ZR) | trans-Zeatin riboside-BSA conjugate | Polyclonal (Rabbit) | 2 | trans-Zeatin (85), 2-iso-pentenyladenosine (1.6), 2-iso-pentenyladenine (0.9) | [1] |
| Anti-2-iso-pentenyladenosine (anti-iPA) | 2-iso-pentenyladenosine-BSA conjugate | Polyclonal (Rabbit) | 2.5 | 2-iso-pentenyladenine (64), trans-Zeatin riboside (3), trans-Zeatin (1) | [1] |
| Monoclonal anti-Dihydrozeatin riboside | Dihydrozeatin riboside | Monoclonal (Mouse IgG1) | High (Specific % not provided) | Characterized with structurally- | [2] [3] |

| | | | | related cytokinins |
|--------------------------------|-----------------|---------------------|---|---|
| Anti-Zeatin riboside Antiserum | Zeatin riboside | Polyclonal (Rabbit) | Measurable but lesser extent compared to Zeatin and its other derivatives | Zeatin, Lupinic acid, Zeatin-9-glucoside, Zeatin riboside 5'-monophosphate [4][5] |

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing reliable immunoassays. Below is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Dihydrozeatin riboside.

Competitive ELISA Protocol for Dihydrozeatin Riboside Quantification

1. Materials and Reagents:

- Microtiter plates (96-well, high protein-binding capacity)
- Anti-Dihydrozeatin riboside antibody (primary antibody)
- Dihydrozeatin riboside standard
- Dihydrozeatin riboside-Horseradish Peroxidase (HRP) conjugate (tracer)
- Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween 20)
- Blocking Buffer (e.g., 1% BSA in PBS)

- Substrate Solution (e.g., TMB)
- Stop Solution (e.g., 2 M H₂SO₄)
- Plate reader (450 nm)

2. Plate Coating:

- Dilute the anti-Dihydrozeatin riboside antibody to an optimal concentration in Coating Buffer.
- Add 100 µL of the diluted antibody to each well of the microtiter plate.
- Incubate overnight at 4°C.
- Wash the plate three times with Wash Buffer.

3. Blocking:

- Add 200 µL of Blocking Buffer to each well.
- Incubate for 2 hours at room temperature.
- Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

- Prepare serial dilutions of the Dihydrozeatin riboside standard and the samples.
- In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the Dihydrozeatin riboside-HRP conjugate for 1 hour at room temperature.
- Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated and blocked plate.
- Incubate for 2 hours at room temperature.

5. Detection:

- Wash the plate five times with Wash Buffer.

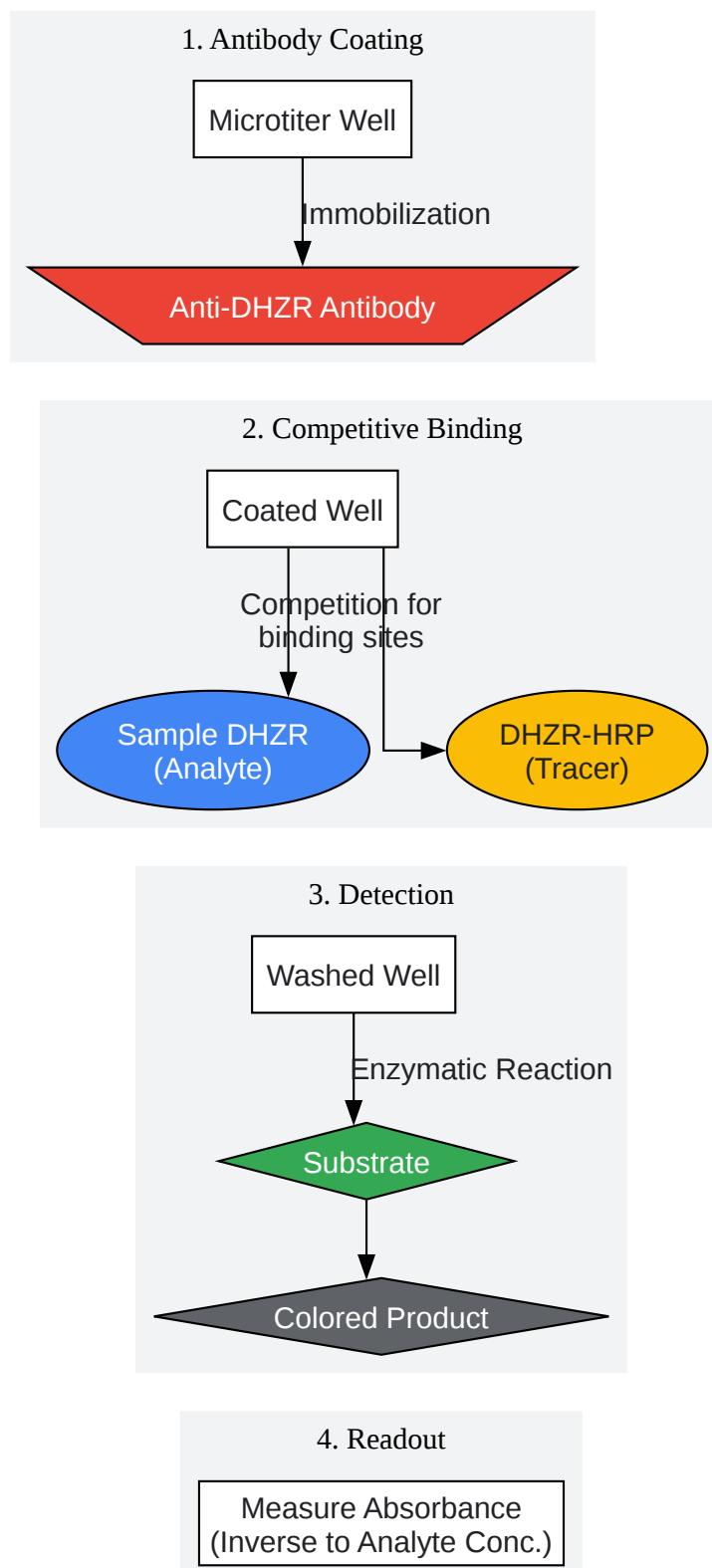
- Add 100 μ L of TMB Substrate Solution to each well.
- Incubate in the dark for 15-30 minutes at room temperature.
- Stop the reaction by adding 50 μ L of Stop Solution to each well.

6. Data Analysis:

- Measure the absorbance at 450 nm using a plate reader.
- The absorbance is inversely proportional to the concentration of Dihydrozeatin riboside in the sample.
- Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.
- Determine the concentration of Dihydrozeatin riboside in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

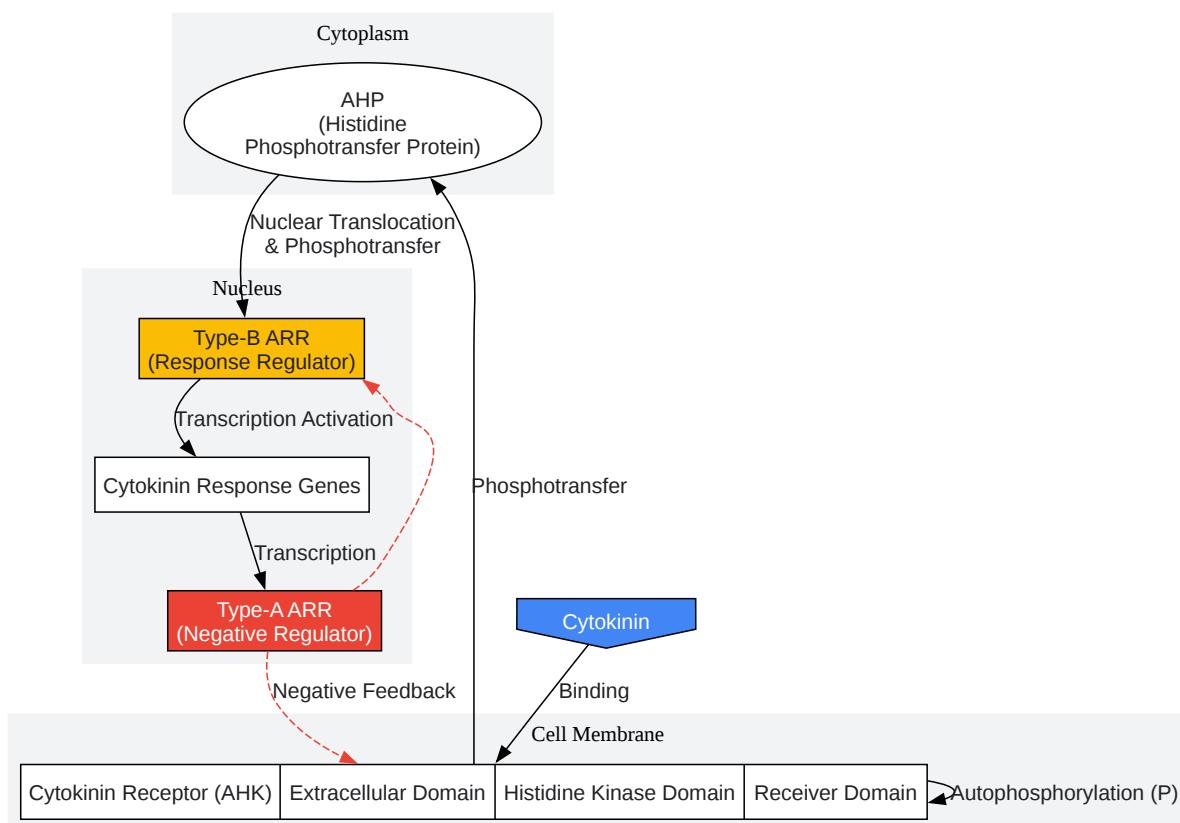
Diagram of Competitive Immunoassay Workflow



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Caption: Competitive ELISA workflow for Dihydrozeatin riboside (DHZR) detection.

Diagram of Cytokinin Signaling Pathway



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Caption: Simplified model of the cytokinin two-component signaling pathway.

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